Oleuropein aglycon

Description

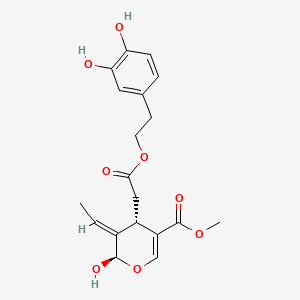

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKXNFEOZXNLX-BBHIFXBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953711 | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31773-95-2 | |

| Record name | Oleuropein aglycon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis, Derivatization, and Production Methodologies for Research Applications

Conformational Changes in Target Proteins (e.g., Alpha-Synuclein)

Parkinson's disease (PD) is characterized by the misfolding and aggregation of alpha-synuclein (B15492655) (α-synuclein) into toxic fibrillary structures known as Lewy bodies. Oleuropein (B1677263) aglycone has emerged as a compound with potential to interfere with this pathological process nih.govtandfonline.comunifi.it. Molecular dynamics simulations suggest that OA interacts with α-synuclein monomers, stabilizing their structure and promoting the formation of non-toxic aggregates nih.govtandfonline.comunifi.it. Specifically, OA binding to α-synuclein has been observed to increase the intramolecular distance between the non-amyloid-β component (NAC) domain and the C-terminal domain, while reducing long-range hydrophobic interactions between these regions nih.gov. Furthermore, OA's interaction with the N-terminal domain of α-synuclein may render this region unavailable for interactions with membranes and lipids, thereby hindering the formation of cellular toxic aggregates nih.gov. These findings indicate that OA can act as an anti-amyloidogenic agent by stabilizing α-synuclein monomers and guiding their aggregation towards less harmful pathways nih.govtandfonline.comunifi.it.

Table 1: Impact of Oleuropein Aglycone on Alpha-Synuclein Conformation

| Interaction Site/Effect | Observed Change | Significance |

| NAC Domain-C-terminal Domain Distance | Increased | Reduced long-range hydrophobic interactions |

| N-terminal Domain Interaction | Binds to N-terminal domain | Hinders membrane/lipid interaction, preventing toxic aggregate formation |

| Monomer Stabilization | Stabilizes monomeric structure | Favors growth of non-toxic aggregates |

| Aggregation Propensity | Decreases pathogenic aggregation | Promotes formation of stable, non-toxic aggregates |

Epigenetic Pathway Modulation

Oleuropein aglycone demonstrates significant influence over epigenetic mechanisms, particularly through its effects on histone modifications and the interplay between key regulatory enzymes.

Impact on Histone Acetylation (e.g., H3, H4)

Histone acetylation is a critical epigenetic modification that regulates gene expression by altering chromatin structure. Oleuropein aglycone has been shown to positively impact histone acetylation levels. Studies indicate that OA can increase the acetylation of histones H3 and H4, a process associated with a more open chromatin state and enhanced gene accessibility mdpi.commedchemexpress.com. This effect is partly attributed to OA's ability to downregulate Histone Deacetylase 2 (HDAC2) mdpi.com. In experimental models involving pesticide-induced cellular damage, OA pretreatment was found to prevent the reduction in histone acetylation, particularly for histone H3, thereby protecting cells from epigenetic alterations nih.gov.

Table 2: Oleuropein Aglycone's Influence on Histone Acetylation

| Histone Type | Observed Effect | Associated Mechanism |

| H3 | Increased acetylation | Downregulation of HDAC2; Prevention of pesticide-induced reduction |

| H4 | Increased acetylation | Downregulation of HDAC2 |

Modulation of PARP1-SIRT1 Interplay

Oleuropein aglycone plays a crucial role in modulating the balance between Poly(ADP-ribose) polymerase-1 (PARP1) and Sirtuin1 (SIRT1), two key enzymes involved in cellular stress response and longevity. PARP1 activation, often triggered by DNA damage, leads to the formation of PAR polymers and can deplete NAD+ levels, consequently inhibiting SIRT1 activity. Research indicates that OA treatment can reduce PARP1 activation and the accumulation of PAR polymers, particularly in models of neurodegeneration ebi.ac.uknih.govmdpi.comnih.govresearchgate.net. This reduction in PARP1 activity is paralleled by an overexpression of SIRT1 ebi.ac.uknih.govnih.govresearchgate.net. The modulation of this interplay is significant, as SIRT1 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including DNA repair, metabolism, and inflammation mdpi.com. By counteracting PARP1 activation and promoting SIRT1 expression, OA may contribute to cellular resilience against damage and neuroinflammation ebi.ac.uknih.govmdpi.comnih.govresearchgate.net.

Table 3: Oleuropein Aglycone's Modulation of the PARP1-SIRT1 Axis

| Enzyme | OA Effect | Consequence |

| PARP1 | Reduced activation; Decreased PAR polymers; Decreased PARP1 mRNA/protein levels | Attenuates neuronal damage; Lessens NAD+ depletion |

| SIRT1 | Overexpression; Increased protein levels | Counteracts PARP1-induced cell death; Modulates cellular stress response |

| NAD+ | Maintained/Increased levels (indirectly) | Supports SIRT1 activity |

Receptor-Mediated Activities

Oleuropein aglycone exhibits receptor-mediated activities, influencing cellular signaling pathways through interactions with specific cell surface receptors.

Interaction with HER2 in Carcinoma Cells

In the context of cancer biology, OA has demonstrated significant interaction with the Human Epidermal Growth Factor Receptor 2 (HER2), a protein often overexpressed in certain types of cancer, particularly breast cancer frontiersin.orgmdpi.comnih.govugr.esspandidos-publications.com. OA has been identified as a potent inhibitor of HER2 expression and activity in HER2-overexpressing breast carcinoma cells frontiersin.orgnih.govugr.esspandidos-publications.com. Studies show that OA can down-regulate HER2 expression and reduce its tyrosine kinase activity frontiersin.orgnih.govspandidos-publications.com. Furthermore, OA has been observed to decrease the cleavage of the HER2 extracellular domain nih.govugr.es. Notably, OA exhibits synergistic effects with trastuzumab, a monoclonal antibody targeting HER2, enhancing its efficacy in HER2-positive breast cancer cells and even restoring sensitivity in cells that have developed resistance nih.govugr.es. OA's anti-cancer function in these cells is also linked to its inhibition of the lipogenic enzyme fatty acid synthase (FASN), which can indirectly affect HER1 expression frontiersin.org.

Table 4: Oleuropein Aglycone's Effects on HER2 in Carcinoma Cells

| Target/Process | Observed Effect of OA | Impact on Cancer Cells |

| HER2 Expression | Down-regulation | Reduced cell viability; Increased apoptosis; Enhanced trastuzumab efficacy |

| HER2 Tyrosine Kinase Activity | Inhibition | Reduced cell viability; Increased apoptosis |

| HER2 Extracellular Domain (ECD) Cleavage | Reduction | Potentially impacts HER2 signaling cascade |

| Fatty Acid Synthase (FASN) | Inhibition | Indirectly affects HER1 expression; Anti-cancer effect |

| Trastuzumab Efficacy | Synergy; Restores sensitivity | Enhanced therapeutic outcome in HER2+ breast cancer |

Activation of Transient Receptor Potential Channels (TRPA1, TRPV1)

Oleuropein aglycone acts as an agonist for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1 ebi.ac.ukfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. These channels are ion channels involved in sensory transduction, thermoregulation, and metabolic processes. OA's activation of TRPA1 and TRPV1 in specific cell types, such as those in brown adipose tissue (BAT), leads to increased secretion of norepinephrine (B1679862) ebi.ac.ukresearchgate.netfrontiersin.orgnih.gov. This enhanced noradrenaline release, mediated by β-adrenergic signaling, promotes the expression of Uncoupling Protein 1 (UCP1) in BAT ebi.ac.ukresearchgate.netnih.gov. UCP1 is crucial for thermogenesis, the process by which the body generates heat. Consequently, OA's activation of TRP channels contributes to increased energy expenditure and a reduction in visceral fat mass in models of diet-induced obesity ebi.ac.ukresearchgate.netnih.gov. OA's potency for TRPA1 activation is reported to be approximately ten times stronger than for TRPV1 ebi.ac.uknih.gov.

Table 5: Oleuropein Aglycone as an Agonist of TRP Channels

| TRP Channel | OA Activity | Downstream Effect in BAT | Physiological Outcome |

| TRPA1 | Agonist | Increased noradrenaline secretion via β-adrenergic action | Enhanced UCP1 expression; Reduced visceral fat mass |

| TRPV1 | Agonist | Increased noradrenaline secretion via β-adrenergic action | Enhanced UCP1 expression; Reduced visceral fat mass |

Compound List

Oleuropein Aglycone (OA) : The deglycosylated form of oleuropein, a major phenolic compound in extra virgin olive oil.

Alpha-synuclein (α-synuclein) : A protein implicated in the pathogenesis of Parkinson's disease.

Histone H3 : A core histone protein involved in chromatin structure and gene regulation.

Histone H4 : A core histone protein involved in chromatin structure and gene regulation.

PARP1 (Poly(ADP-ribose) polymerase-1) : An enzyme involved in DNA repair and cell death pathways.

SIRT1 (Sirtuin1) : A NAD+-dependent deacetylase involved in cellular stress response, metabolism, and longevity.

HER2 (Human Epidermal Growth Factor Receptor 2) : A receptor tyrosine kinase often overexpressed in breast cancer.

TRPA1 (Transient Receptor Potential Ankyrin 1) : An ion channel activated by various irritants and temperature.

TRPV1 (Transient Receptor Potential Vanilloid 1) : An ion channel activated by heat, capsaicin, and other stimuli.

UCP1 (Uncoupling Protein 1) : A protein found in brown adipose tissue involved in thermogenesis.

Receptor-Mediated Activities

Modulation of TREM2 on Microglia Cells

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation, a key pathological hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). The triggering receptor expressed on myeloid cells-2 (TREM2) is a cell surface receptor predominantly expressed on microglia, essential for their phagocytic function and response to cellular debris and pathological markers. Genetic variants in TREM2 are associated with an increased risk of developing AD and cognitive decline. Research indicates that oleuropein aglycone (OleA), along with its metabolite hydroxytyrosol (B1673988) (HT), can exert anti-inflammatory effects on microglia cells by modulating the TREM2 signaling pathway nih.govresearchgate.netfrontiersin.orgnih.gov.

Studies using microglial cell models (BV2 and C13NJ) have demonstrated that OleA and HT treatment, prior to lipopolysaccharide (LPS) stimulation, leads to a reduction in the release of pro-inflammatory cytokines, including IL-6, IL-8, IP-10, and RANTES nih.govresearchgate.netnih.gov. Furthermore, these compounds have been shown to activate the TREM2-dependent anti-inflammatory pathway, thereby enhancing protective microglial activity and promoting an M2 polarization phenotype, which is associated with anti-inflammatory and tissue-repair functions nih.govresearchgate.netnih.gov. This modulation of microglial activation by OleA contributes to mitigating neuroinflammation and offers a potential therapeutic avenue for neurodegenerative conditions.

Oxidative Stress Mitigation and Nitrosative Damage Reduction

Oxidative and nitrosative stress, characterized by an imbalance between reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's antioxidant defenses, are central to the pathogenesis of numerous chronic diseases, including neurodegenerative and cardiovascular disorders researchgate.net. Oleuropein aglycone has demonstrated significant efficacy in mitigating these damaging processes through multiple mechanisms.

OleA acts as a potent free radical scavenger, directly neutralizing ROS and RNS researchgate.net. In cellular models, OleA has been shown to reduce hydrogen peroxide (H2O2)-induced cytotoxicity by decreasing protein carbonylation and increasing the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) mdpi.commdpi.com. This protective effect is further supported by evidence that OleA can stimulate the expression of heme oxygenase-1 (HO-1), a crucial antioxidant enzyme, potentially through the activation of the transcription factor Nrf2 mdpi.com. Additionally, OleA has been observed to increase the levels of both enzymatic and non-enzymatic antioxidants, including glutathione, α-tocopherol, β-carotene, and ascorbic acid mdpi.com. These combined actions effectively restore the cellular antioxidant status and protect against oxidative damage, contributing to its cardioprotective and neuroprotective effects nih.govuab.cat.

Table 1: Oleuropein Aglycone's Effects on Oxidative Stress Markers

| Parameter Measured | Effect of Oleuropein Aglycone (OleA) | Reference(s) |

| Malondialdehyde (MDA) | Decreased content | mdpi.com |

| Glutathione Peroxidase (GPx) | Increased activity | mdpi.com |

| Superoxide Dismutase (SOD) | Increased activity | mdpi.com |

| Catalase | Increased activity | mdpi.com |

| Heme Oxygenase-1 (HO-1) | Stimulated expression (potentially via Nrf2 activation) | mdpi.com |

| Reactive Oxygen Species (ROS) | Reduced production/levels | mdpi.commdpi.com |

| Protein Carbonylation | Decreased levels | mdpi.com |

| Free Radical Scavenging | Potent scavenger activity | researchgate.net |

| Glutathione (GSH) | Increased levels | mdpi.com |

| α-Tocopherol | Increased levels | mdpi.com |

| β-Carotene | Increased levels | mdpi.com |

| Ascorbic Acid | Increased levels | mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., p-JNK/p-c-Jun)

Cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways, are critical in regulating cellular responses to stress, proliferation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, often activated by stress stimuli like oxidative stress, plays a significant role in cell fate decisions. Studies have shown that hydrogen peroxide (H2O2), a model for oxidative stress, can induce cell death in C2C12 myocytes by activating the phosphorylated JNK (p-JNK) and its downstream target c-Jun mdpi.comsemanticscholar.org.

Oleuropein aglycone, specifically its peracetylated form (3,4-DHPEA-EA(P)), has been demonstrated to effectively inhibit the H2O2-induced activation of p-JNK mdpi.comsemanticscholar.org. This inhibition of the p-JNK/p-c-Jun signaling cascade suggests that OleA can counteract oxidative stress-mediated cell growth arrest and death by preventing the activation of this pro-apoptotic pathway mdpi.comsemanticscholar.org. In other cellular contexts, such as HeLa cervical carcinoma cells, oleuropein has been shown to induce apoptosis through JNK activation, leading to mitochondrial-mediated cell death, and its inhibition abrogated this effect nih.govmdpi.com. These findings highlight the complex, context-dependent role of OleA in modulating MAPK signaling pathways, with a notable protective effect against oxidative stress-induced damage via JNK pathway inhibition in muscle cells mdpi.comsemanticscholar.org.

Table 2: Oleuropein Aglycone's Influence on Cellular Signaling Pathways

| Pathway Component | Stimulus / Condition | Effect of Oleuropein Aglycone (OleA) | Reference(s) |

| p-JNK | H2O2-induced stress | Inhibited activation | mdpi.comsemanticscholar.org |

| p-c-Jun | H2O2-induced stress | Inhibited activation (downstream of p-JNK) | mdpi.comsemanticscholar.org |

| JNK pathway | General stress | Can induce apoptosis (e.g., in HeLa cells) | nih.govmdpi.com |

| JNK pathway | Oxidative stress | Counteracts activation, preventing cell death (in C2C12 myocytes) | mdpi.comsemanticscholar.org |

| p-AKT | General stress | Reduced levels | mdpi.com |

Effects on Ubiquitin-Proteasome System Activity

The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the selective degradation of misfolded, damaged, or short-lived proteins, thereby maintaining cellular proteostasis. Dysregulation of the UPS is implicated in various age-related diseases, including neurodegenerative disorders characterized by the accumulation of aggregated proteins, such as amyloid-beta (Aβ) in Alzheimer's disease karger.comucl.ac.uk.

Oleuropein aglycone has been shown to positively influence the UPS. It interferes with the aggregation of amyloid-beta (Aβ1–42) peptides, preventing the formation of toxic oligomers karger.comucl.ac.uk. Furthermore, OleA has been demonstrated to enhance proteasome activity both in vitro and in cellular models researchgate.netfrontiersin.org. This enhancement of proteasomal function leads to increased degradation of oxidized and misfolded proteins, such as mutant huntingtin (mHtt) aggregates, thereby reducing cytotoxicity researchgate.netfrontiersin.org. By bolstering the UPS, OleA helps to clear aberrant protein aggregates and maintain cellular protein homeostasis, contributing to its neuroprotective and anti-aging properties ucl.ac.ukresearchgate.net.

Table 3: Oleuropein Aglycone's Impact on the Ubiquitin-Proteasome System

| Cellular Process / Component | Effect of Oleuropein Aglycone (OleA) | Reference(s) |

| Proteasome Activity | Enhanced activity (in vitro and in cellulo) | researchgate.netfrontiersin.org |

| Oxidized Proteins | Reduced amount through increased proteasome-mediated degradation | researchgate.net |

| Amyloid-beta (Aβ1–42) Aggregation | Inhibition of aggregation into soluble oligomers | karger.comucl.ac.uk |

| Mutant Huntingtin (mHtt) Aggregates | Reduction associated with increased proteasome activity | frontiersin.org |

| Proteostasis Maintenance | Supports cellular proteostasis by enhancing protein degradation pathways (UPS and autophagy) | ucl.ac.ukoncotarget.com |

Compound List:

Oleuropein aglycone (OleA)

Oleuropein

Hydroxytyrosol (HT)

Hydrogen peroxide (H2O2)

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interferon-gamma-induced protein 10 kDa (IP-10)

Regulated on Activation Normal T Cell Expressed and Secreted (RANTES)

Malondialdehyde (MDA)

Glutathione Peroxidase (GPx)

Superoxide Dismutase (SOD)

Catalase

Heme Oxygenase-1 (HO-1)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Phosphorylated c-Jun N-terminal Kinase (p-JNK)

Phosphorylated c-Jun (p-c-Jun)

Phosphorylated Akt (p-Akt)

Ubiquitin-Proteasome System (UPS)

Amyloid-beta (Aβ1–42)

Mutant Huntingtin (mHtt)

Preclinical Investigations of Oleuropein Aglycone in Disease Models

Research in Neurodegenerative Disease Models

Studies have consistently demonstrated OLE's capacity to interfere with the pathological processes underlying neurodegeneration, offering insights into its neuroprotective mechanisms.

Oleuropein (B1677263) aglycone has shown a pronounced ability to counteract the formation and accumulation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Oleuropein aglycone influences the neuroinflammatory response associated with Aβ pathology. In OLE-treated TgCRND8 mice, an increase in microglia migration towards amyloid plaques was observed, suggesting enhanced phagocytic activity plos.orgnih.govresearchgate.net. Concurrently, a significant reduction in astrocyte reaction was noted in the brains of OLE-fed mice plos.orgnih.govresearchgate.net. This amelioration of astrocyte reactivity in OLE-treated animals, compared to untreated Tg mice, indicates a potential anti-inflammatory effect of OLE plos.org. Further studies have shown that OLE treatment can reduce astrocyte activation and levels of the inflammatory cytokine IL-1β in mouse models of AD acs.org.

OLE plays a crucial role in modulating cellular clearance mechanisms, particularly autophagy and lysosomal pathways, which are vital for clearing protein aggregates. OLE-fed mice exhibited an intensified autophagic response, evidenced by increased expression of autophagic markers such as Beclin-1 and LC3, and heightened lysosomal activity plos.orgnih.govmdpi.com. OLE is understood to trigger autophagy, contributing to improved cognitive function and reduced Aβ and tau aggregation nih.gov. Cellular studies confirm OLE's influence on autophagy, suggesting a role for mTOR regulation plos.orgnih.govnih.gov. Mechanistically, OLE induces autophagy via the Ca2+-CAMKKβ–AMPK axis, leading to the inhibition of mTOR nih.govfrontiersin.orgresearchgate.net. OLE administration has been shown to improve autophagic reactions and potentially delay AD progression in CRND8 mice by upregulating Beclin-1, LC3-I and II, and p62, while regulating mTOR mdpi.com. OLE enhances autophagic and lysosomal function in the brain cortex of treated mice nih.gov and can sustain autophagy, thereby ameliorating neuronal damage in transgenic AD and PD mouse models frontiersin.org. OLE administration activates the autophagic machinery, facilitating the degradation of autophagosome substrates through lysosomes plos.org.

Beyond Aβ, Oleuropein aglycone also demonstrates inhibitory effects on tau protein aggregation, another critical pathological feature of Alzheimer's disease. In vitro experiments have shown that OLE is more potent than the reference inhibitor methylene (B1212753) blue in preventing the fibrillization of both wild-type and P301L tau proteins, exhibiting inhibitory activity at low micromolar concentrations nih.govresearchgate.netnih.gov. OLE effectively interferes with tau aggregation nih.govresearchgate.netresearchgate.netprimescholars.comresearchgate.net, and this inhibitory effect is shared with its metabolite, hydroxytyrosol (B1673988) researchgate.netnih.gov. Natural polyphenols, including oleuropein aglycone, are recognized as covalent tau aggregation inhibitors (TAIs) tandfonline.comtandfonline.com. The presence of aldehyde groups within the aglycone metabolite of oleuropein is thought to contribute to its ability to prevent the formation of toxic tau aggregates researchgate.net.

Data Tables

Table 1: Effects of Oleuropein Aglycone (OLE) on Amyloid-β Pathology in TgCRND8 Mice

| Parameter | Finding in OLE-treated TgCRND8 Mice | Source(s) |

| Cognitive Performance | Improved | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |

| β-Amyloid Levels | Reduced | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |

| Plaque Deposits | Reduced | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |

| Plaque Morphology | Less compact, "fluffy" | plos.orgnih.govresearchgate.net |

| Microglia Migration | Increased (towards plaques) | plos.orgnih.govresearchgate.net |

| Astrocyte Reaction | Reduced | plos.orgnih.govresearchgate.net |

| IL-1β Levels | Reduced | acs.org |

| Aβ(1-40) & Aβ(1-42) Levels | Reduced | mdpi.com |

Table 2: In Vitro Effects of Oleuropein Aglycone (OLE) on Amyloid-β Aggregation

| Target Process/Peptide | Effect of OLE | Mechanism/Notes | Source(s) |

| Aβ42 Fibril Formation | Interferes with formation, blocks fibril growth | Binds to N-terminus of peptide | researchgate.netx-mol.netplos.org |

| Aβ42 Oligomerization | Prevents formation of toxic oligomers | Reduces cytotoxicity | researchgate.netx-mol.netplos.orgmdpi.com |

| Aβ Oligomers | Decreases in cell supernatants | Increases MMP-9 secretion | primescholars.com |

| S100A9 Amyloid Formation | Inhibits formation, prevents oligomerization | Reduces fibril length and load | nih.gov |

Table 3: Oleuropein Aglycone's Impact on Autophagy and Lysosomal Responses

| Marker/Process Studied | Effect of OLE | Pathway/Notes | Source(s) |

| Autophagic Markers (Beclin-1, LC3) | Increased expression | Triggers/Induces autophagy | plos.orgnih.govmdpi.com |

| Lysosomal Activity | Increased | Facilitates substrate degradation | plos.orgnih.gov |

| Autophagy Induction | Triggers/Induces | Via Ca2+-CAMKKβ–AMPK axis, mTOR inhibition | nih.govnih.govfrontiersin.orgresearchgate.net |

| Autophagosome-Lysosome Fusion | Sustains/Ameliorates | Ameliorates cortical neuronal damage | frontiersin.org |

| Autophagic & Lysosomal Response | Intensified | In brain cortex of OLE-fed mice | nih.gov |

Table 4: Oleuropein Aglycone's Effect on Tau Protein Aggregation

| Target Protein | Effect of OLE | Notes | Source(s) |

| Tau (wild-type, P301L) | Inhibits fibrillization | More active than methylene blue; low micromolar conc. | nih.govresearchgate.netnih.gov |

| Tau Aggregation | Interferes with aggregation | Covalent Tau Aggregation Inhibitor (TAI) | researchgate.netresearchgate.nettandfonline.comprimescholars.comresearchgate.nettandfonline.com |

| Toxic Tau Aggregates | Prevents formation | Likely due to aldehyde groups in aglycone metabolite | researchgate.net |

Investigations on Alpha-Synuclein (B15492655) Aggregation in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the misfolding and aggregation of alpha-synuclein (α-synuclein) protein, leading to the formation of Lewy bodies and neurites, which are hallmarks of the disease. Oleuropein aglycone has shown promise in preclinical models by targeting these aggregation processes.

Stabilization of Monomeric Alpha-Synuclein

Studies indicate that OleA can stabilize the monomeric form of α-synuclein, thereby preventing its transition into more toxic aggregated species. Molecular dynamics simulations have revealed that OleA binds to α-synuclein, specifically interacting with the N-terminal domain. This interaction is thought to make the N-terminal region unavailable for interactions with membranes and lipids, which are crucial for the formation of cellular toxic aggregates tandfonline.com. The binding affinity between α-synuclein and OleA has been quantified through computational methods, with values of ΔGbind = –12.56 kcal mol⁻¹ (MM-PBSA) and ΔGbind = –27.41 kcal mol⁻¹ (MM-GBSA) reported tandfonline.comnih.gov. Furthermore, research in C. elegans Parkinson's disease models demonstrated that OleA treatment led to a reduction in α-synuclein accumulation in muscle cells, showing approximately a 5% reduction by day 3 and an 8% reduction by days 7 and 12 of adulthood mdpi.com.

Table 1: Oleuropein Aglycone Interaction with Alpha-Synuclein

| Parameter | Value | Method/Context | Citation |

| Binding Affinity (MM-PBSA) | –12.56 kcal mol⁻¹ | Molecular Dynamics Simulation | tandfonline.com |

| Binding Affinity (MM-GBSA) | –27.41 kcal mol⁻¹ | Molecular Dynamics Simulation | tandfonline.com |

| α-synuclein Accumulation Reduction (C. elegans) | ~5% (Day 3) | In vivo (C. elegans PD model) | mdpi.com |

| α-synuclein Accumulation Reduction (C. elegans) | ~8% (Day 7) | In vivo (C. elegans PD model) | mdpi.com |

| α-synuclein Accumulation Reduction (C. elegans) | ~8% (Day 12) | In vivo (C. elegans PD model) | mdpi.com |

Promotion of Non-Toxic Aggregate Formation

Beyond stabilizing monomers, OleA has been shown to influence the aggregation pathway of α-synuclein, favoring the formation of less harmful aggregates. OleA inhibits α-synuclein amyloidogenesis by directing α-synuclein monomers into small α-synuclein oligomers that exhibit lower toxicity. This process effectively suppresses the subsequent growth phase into mature, toxic fibrils acs.org. By keeping α-synuclein in an unfolded state, OleA is reported to rescue cells from oligomer toxicity, aid in the disaggregation of existing α-synuclein aggregates, and prevent α-synuclein's binding to cell membranes nih.gov. These actions collectively contribute to the growth of stable and non-toxic aggregates tandfonline.comunifi.itmdpi.com.

Research in Transthyretin Amyloidosis Models

Transthyretin (TTR) amyloidosis is a group of diseases characterized by the deposition of misfolded TTR protein into amyloid fibrils, affecting various organs. Oleuropein aglycone has been investigated for its potential to interfere with TTR aggregation.

Interference with Transthyretin Fibril Formation

Oleuropein aglycone demonstrates an ability to interfere with the fibrillation process of transthyretin. While OleA may not completely inhibit the initial aggregation kinetics of wild-type (wt) TTR and certain mutant forms (e.g., L55P-TTR), it significantly alters the aggregation pathway primescholars.comprimescholars.comnih.govmdpi.com. Specifically, OleA reduces the exposure of protein aromatic residues during the amyloidogenic process primescholars.comprimescholars.comnih.govmdpi.com. Furthermore, it is effective in counteracting the growth of mature fibrils primescholars.comprimescholars.comnih.gov. OleA also reduces the interaction of TTR aggregates with GM1 gangliosides, a process linked to cytotoxicity, thereby leading to a loss of cellular toxicity primescholars.comprimescholars.com.

Stabilization of Oligomer-like Intermediates

Table 2: Oleuropein Aglycone Interaction with Transthyretin

| Parameter | Value | Method/Context | Citation |

| Binding Affinity (KD) | 3.23 ± 0.32 µM | Fluorescence Studies/Molecular Docking | nih.gov, mdpi.com |

| Effect on Fibril Formation | Reduces aromatic residue exposure; counteracts mature fibril growth | Biophysical Analysis | primescholars.comprimescholars.comnih.govmdpi.com |

| Effect on Oligomer Formation | Stabilizes oligomer-like intermediates | Biophysical Analysis | primescholars.comprimescholars.com |

| Effect on Aggregate Surface Hydrophobicity | Reduces surface hydrophobicity | Biophysical Analysis | primescholars.comprimescholars.comnih.gov |

| Effect on Aggregate-Membrane Interaction | Reduces TTR aggregates-GM1 interaction | Biophysical Analysis | primescholars.comprimescholars.com |

Modulation of Neuroinflammation in Neurodegenerative Contexts

Neuroinflammation, characterized by the activation of immune cells in the brain such as microglia, is a common pathological feature across various neurodegenerative disorders, including PD and Alzheimer's disease frontiersin.org. Oleuropein aglycone has demonstrated properties that can modulate these inflammatory processes and offer neuroprotection.

Research indicates that olive oil polyphenols, including OleA, possess anti-inflammatory effects on microglia in in vitro studies frontiersin.org. These compounds are believed to shift microglial cells from a pro-inflammatory, neurotoxic phenotype to an anti-inflammatory, neuroprotective one frontiersin.org. OleA has been shown to reduce neuroinflammation and oxidative stress, which are critical factors contributing to neurodegeneration mdpi.comresearchgate.netnih.gov. Furthermore, OleA has been implicated in inducing autophagy, a cellular process that aids in clearing aggregated proteins and damaged organelles, thereby mitigating the toxic effects of protein aggregates and reducing cognitive impairment nih.govtandfonline.com. Its protective role in neurodegenerative diseases is attributed to the modulation of multiple cellular and tissue processes, including the reduction of reactive oxygen species (ROS) and neuroinflammation nih.gov.

Cognitive and Behavioral Studies in Animal Models of Neurodegeneration

Research into the neuroprotective capabilities of oleuropein aglycone has demonstrated its potential to mitigate cognitive decline and associated neuropathological hallmarks in animal models of neurodegenerative diseases, such as Alzheimer's disease (AD). Studies indicate that OA can inhibit the aggregation of misfolded proteins like amyloid-beta (Aβ), a key feature of AD pathology mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. By interfering with Aβ aggregation and reducing its cytotoxicity, OA has shown promise in improving memory and behavioral performance in AD mouse models frontiersin.orgresearchgate.net. Furthermore, OA has been associated with enhanced autophagy, a cellular process crucial for clearing protein aggregates, and has demonstrated anti-inflammatory properties in the brain, potentially counteracting neuroinflammation driven by activated glial cells mdpi.comfrontiersin.orgdovepress.com. These findings suggest OA's multifaceted approach to neuroprotection, addressing both proteinopathy and inflammatory pathways implicated in cognitive impairment mdpi.comresearchgate.netdovepress.com.

Research in Oncological Models

Preclinical studies have extensively explored the anti-cancer properties of oleuropein aglycone across various cancer types, with a particular focus on breast and liver cancers.

Breast Carcinoma Cellular Studies

Oleuropein aglycone has exhibited significant anti-cancer activity in cellular models of breast cancer, targeting key pathways involved in cancer proliferation and survival.

Fatty acid synthase (FASN) is a critical enzyme in de novo lipogenesis, which is often upregulated in various cancers, including breast cancer, and supports tumor cell proliferation and survival. Research has shown that oleuropein aglycone effectively inhibits FASN protein expression and activity in HER2-overexpressing breast cancer cells, such as SKBR3 and MCF-7/HER2 cells mdpi.comfrontiersin.orgsemanticscholar.orgresearchgate.netmdpi.comnih.gov. This inhibition leads to an increased accumulation of malonyl-CoA, which can indirectly suppress the transcription of growth factor receptors like HER1 mdpi.comfrontiersin.org. This mechanism offers a novel pathway through which OA may exert its anti-cancer effects in specific breast cancer subtypes frontiersin.orgnih.gov.

Oleuropein aglycone consistently demonstrates dose- and time-dependent inhibition of cell viability and proliferation across various breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR3 mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netffhdj.comnih.govffhdj.commdpi.comresearchgate.net. Studies have reported varying sensitivities among cell lines, with HER2-overexpressing or ER-positive cells often showing greater sensitivity to OA compared to triple-negative breast cancer cells researchgate.netffhdj.comnih.govffhdj.comnih.gov.

OA induces programmed cell death (apoptosis) through multiple mechanisms, including the activation of caspases (caspase-3/7, caspase-8) and the induction of DNA fragmentation mdpi.comnih.govfrontiersin.org. It also mediates cell cycle arrest, typically at the G0/G1 phase, by modulating the expression of cell cycle regulators such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21, p27, p53) mdpi.comnih.govfrontiersin.org. Furthermore, OA has been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2) mdpi.commdpi.com.

Table 1: In Vitro Anti-Proliferative Activity of Oleuropein Aglycone in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference(s) |

| MCF-7 | ~14 - 32 | ffhdj.comnih.govffhdj.com |

| MDA-MB-231 | ~23 - 53 | ffhdj.comnih.govffhdj.com |

| SKBR3 | ~17 - 47 | researchgate.netnih.gov |

| MCF-7/TR | ~70 | nih.gov |

| MDA-MB-468 | ~100 - 400 | mdpi.com |

Note: IC50 values represent the concentration of oleuropein aglycone required to inhibit cell growth by 50%. Values can vary depending on the specific study conditions and assay duration.

Oleuropein aglycone has demonstrated synergistic effects when combined with conventional chemotherapy agents used in breast cancer treatment. In vivo studies using MDA-MB-231 xenografts showed that a combination of oleuropein aglycone and doxorubicin (B1662922) (DOX) resulted in significantly greater tumor growth inhibition and apoptosis induction compared to either agent alone ksu.edu.sanih.govresearchgate.net. This synergy was linked to the downregulation of key proteins involved in cell survival and proliferation, such as NF-κB, cyclin D1, BCL-2, and survivin nih.govresearchgate.net.

Furthermore, OA has shown synergistic activity with tamoxifen (B1202) in hormone-dependent breast cancer cell lines like MCF-7 and T-47D, leading to enhanced growth inhibition mdpi.comnih.govscispace.com. In HER2-overexpressing SKBR3 cells, OA also exhibited a synergistic effect with trastuzumab, a HER2-targeted therapy, by increasing trastuzumab's efficacy and potentially restoring sensitivity in resistant cells nih.gov.

Table 2: Synergistic Effects of Oleuropein Aglycone with Anti-Cancer Agents

| Agent 1 | Agent 2 | Cell Line/Model | Observed Effect | Reference(s) |

| Oleuropein Aglycone (OA) | Doxorubicin | MDA-MB-231 (in vivo) | Synergistic tumor growth inhibition, increased apoptosis | ksu.edu.sanih.govresearchgate.net |

| Oleuropein Aglycone (OA) | Tamoxifen | MCF-7, T-47D | Synergistic growth inhibition | mdpi.comnih.govscispace.com |

| Oleuropein Aglycone (OA) | Trastuzumab | SKBR3 | Synergistic effect, increased efficacy | nih.gov |

Hepatocellular Carcinoma (HCC) Cell Investigations

Research on hepatocellular carcinoma (HCC) cell lines, including HepG2 and Huh7, has indicated that oleuropein aglycone can exert anti-proliferative and pro-apoptotic effects. Studies using extracts enriched in OA and other olive polyphenols have shown reduced cell viability and proliferation in HepG2 and Huh7 cells, often associated with induction of autophagy and cell death nih.govresearchgate.netresearchgate.net. While some studies suggest that oleuropein might have limited efficacy as a sole agent in certain hepatic cancer contexts nih.gov, other research indicates that OA can induce morphological alterations, reduce cell growth, and promote apoptosis in HepG2 cells by modulating apoptotic pathways mdpi.com. Specifically, OA has been found to be more effective than oleocanthal (B1677205) in Huh-7 cells compared to HepG2 cells in some studies nih.govresearchgate.net. These findings highlight OA's potential, albeit with some variability, in targeting liver cancer cells.

Research in Inflammatory and Immunomodulatory Models

Oleuropein aglycone exhibits a broad spectrum of anti-inflammatory properties, acting through various mechanisms to modulate the immune response. Studies indicate that OA can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes frontiersin.org. Its capacity to reduce acute inflammation has been demonstrated in several experimental models, highlighting its potential as a therapeutic agent for inflammatory conditions aston.ac.uk.

Experimental Models of Arthritis (e.g., Collagen-Induced Arthritis in Mice)

The efficacy of oleuropein aglycone in managing arthritic conditions has been extensively studied, particularly in the context of collagen-induced arthritis (CIA) in mice. This model mimics human rheumatoid arthritis, allowing for the evaluation of OA's impact on joint inflammation, damage, and associated systemic inflammatory markers.

Amelioration of Clinical and Histological Markers of Arthritis

Table 1: Impact of Oleuropein Aglycone on Clinical and Histological Markers in Collagen-Induced Arthritis (CIA) Models

| Marker/Finding | Control (CIA) Group | Oleuropein Aglycone (OA) Treated Group | Reference(s) |

| Clinical Signs | Severe periarticular erythema and edema | Ameliorated signs | researchgate.netcapes.gov.brnih.govebi.ac.uk |

| Histological Status (Joint/Paw) | Erosion of cartilage, bone resorption | Improved status, reduced erosion/resorption | researchgate.netcapes.gov.brnih.govebi.ac.uk |

| Oxidative/Nitrosative Damage | Significantly elevated | Significantly reduced | researchgate.netcapes.gov.brnih.gov |

| Arthritic Score Development | Progressed severity | Significantly reduced | nih.gov |

Reduction of Pro-Inflammatory Cytokines

A key mechanism underlying OA's anti-arthritic effects involves the suppression of pro-inflammatory cytokines. In CIA models, plasma levels of these critical inflammatory mediators were significantly reduced following OA treatment researchgate.netcapes.gov.brnih.gov. Specifically, studies reported a reduction in cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ in paw tissues of mice treated with oleuropein-enriched diets nih.gov. OA treatment also demonstrated a reduction in the expression of chemokines like MIP-1 and MIP-2 researchgate.net. These findings underscore OA's ability to dampen the systemic inflammatory cascade that perpetuates arthritic pathology.

Table 2: Reduction of Pro-Inflammatory Cytokines by Oleuropein Aglycone in Arthritis Models

| Cytokine | Reduction Observed in CIA Models | Reference(s) |

| TNF-α | Yes | researchgate.netnih.gov |

| IL-1β | Yes | researchgate.netnih.gov |

| IL-6 | Yes | researchgate.netnih.gov |

| IL-17 | Yes | nih.gov |

| IFN-γ | Yes | nih.gov |

| MIP-1 | Yes | researchgate.net |

| MIP-2 | Yes | researchgate.net |

Investigations in Models of Carrageenan-Induced Pleurisy

Oleuropein aglycone has also been evaluated in models of acute inflammation, such as carrageenan-induced pleurisy. In this experimental setup, OA treatment demonstrated a reduction in key inflammatory indicators. Specifically, OA administration in a mouse model of carrageenan-induced pleurisy resulted in decreased lung neutrophil infiltration, reduced lipid peroxidation, and a significant lowering of IL-1β levels caymanchem.commedchemexpress.com. These findings highlight OA's efficacy in combating acute inflammatory processes, potentially by modulating cellular influx and inflammatory mediator release at the site of injury frontiersin.orgaston.ac.uk.

Studies on Endothelial and Epithelial Cell Inflammatory Responses

The impact of oleuropein aglycone on the inflammatory responses of endothelial and epithelial cells has also been investigated. In studies utilizing human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), OA, along with its related compound Oleacin (OC), effectively ameliorated several pro-inflammatory readouts mdpi.comwilddata.cn. These included reductions in the expression of cytokines such as IL-1β, TNF-α, and IL-8, as well as adhesion molecules like ICAM and VCAM mdpi.comwilddata.cn. Furthermore, both OA and OC significantly reduced the secretion of IL-6 in these cellular models mdpi.comwilddata.cn. In LPS-stimulated HUVECs, OA specifically inhibited IL-1β and IL-8 mRNA expression and markedly reduced IL-6 secretion mdpi.com. Research on human synovial fibroblast cell lines also indicated that oleuropein, the precursor to OA, could inhibit IL-1β-induced inflammation and oxidative stress nih.gov.

Table 3: Anti-inflammatory Effects of Oleuropein Aglycone (OA) on Endothelial Cells

| Inflammatory Marker | Effect of OA in LPS-treated HUVECs | Reference(s) |

| IL-1β mRNA | Inhibited | mdpi.com |

| IL-8 mRNA | Inhibited | mdpi.com |

| IL-6 Secretion | Significantly reduced | mdpi.com |

| TNF-α | Ameliorated | mdpi.comwilddata.cn |

| ICAM | Ameliorated | mdpi.comwilddata.cn |

| VCAM | Ameliorated | mdpi.comwilddata.cn |

Modulation of Inflammaging Processes in Senescent Cell Models

Cellular senescence, a state of irreversible cell cycle arrest, is closely linked to chronic, low-grade inflammation known as "inflammaging." Senescent cells often exhibit an altered secretory profile, termed the senescence-associated secretory phenotype (SASP), which includes the release of pro-inflammatory cytokines, growth factors, and proteases nih.govresearchgate.netnih.govmdpi.com. Oleuropein aglycone has demonstrated a significant capacity to modulate this inflammatory phenotype in senescent cell models.

Chronic treatment of pre-senescent human fibroblasts with OA led to a reduction in markers of cellular senescence, including decreased numbers of β-galactosidase-positive cells and lower p16 protein expression nih.govresearchgate.netmdpi.com. OA also effectively reduced the secretion of key SASP components such as IL-6 and metalloproteases, and lowered the expression of Cyclooxygenase-2 (COX-2) nih.govresearchgate.net. In human neonatal dermal fibroblasts (NHDF) that underwent senescence, OA treatment led to a decrease in COX-2 expression and modulated Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) protein levels and its nuclear localization nih.govresearchgate.net. Furthermore, OA pre-treatment in NHDF cells significantly attenuated the inflammatory effects induced by Tumor Necrosis Factor α (TNFα) exposure nih.govresearchgate.net. These findings collectively suggest that OA plays a role in mitigating the inflammatory milieu associated with cellular aging, thereby potentially contributing to the prevention or delay of age-related diseases nih.govresearchgate.netnih.gov.

Table 4: Oleuropein Aglycone's Impact on Senescence and Inflammaging Markers

| Senescence/Inflammation Marker | Effect of OA in Senescent Fibroblasts | Reference(s) |

| β-galactosidase activity | Reduced | nih.govresearchgate.netmdpi.com |

| p16 protein expression | Reduced | nih.govresearchgate.netmdpi.com |

| IL-6 release/secretion | Reduced | nih.govresearchgate.netnih.gov |

| Metalloprotease secretion | Reduced | nih.govresearchgate.net |

| COX-2 expression | Reduced | nih.govresearchgate.net |

| NFκB protein level | Decreased | nih.govresearchgate.net |

Compound List:

Oleuropein Aglycone (OA)

Oleuropein (OL)

Oleacin (OC)

Hydroxytyrosol (HT)

Peracetylated Oleuropein (Per-OL)

Research in Metabolic Disorder Models

Preclinical studies have explored OleA's capacity to modulate key metabolic pathways, offering insights into its potential for managing conditions such as hyperglycemia, dyslipidemia, and obesity.

Anti-Hyperglycemic Research in Preclinical Systemsmdpi.comcaldic.com

Research in animal models has indicated that OleA possesses anti-hyperglycemic properties. Studies have shown that OleA can reduce serum glucose levels and improve glucose tolerance in diabetic animal models, such as those induced by streptozotocin (B1681764) or in db/db mice. The mechanisms proposed for these effects include enhancing glucose transport, increasing insulin (B600854) sensitivity, and facilitating insulin secretion from pancreatic β-cells. OleA has also been observed to modulate signaling pathways involved in glucose metabolism, such as the activation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter GLUT-4 to the plasma membrane. Furthermore, OleA has been shown to counteract oxidative stress, which is a significant contributor to diabetic complications. mdpi.comcaldic.comnih.govlupinepublishers.commdpi.comresearchgate.netlupinepublishers.combioscientifica.comnih.gov

Lipid-Lowering Effects in Animal Modelsmdpi.comresearchgate.netcaldic.com

Oleuropein aglycone has demonstrated significant lipid-lowering effects in various animal models. Studies in rats fed cholesterol-rich diets or high-fat diets have shown that OleA supplementation can lead to reductions in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. Concurrently, it has been observed to increase high-density lipoprotein cholesterol (HDL-C) levels. These hypolipidemic effects are attributed, in part, to OleA's ability to slow down lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.govresearchgate.netrevportcardiol.orgresearchgate.netmdpi.comrevportcardiol.orgaging-us.comrevportcardiol.orgmdpi.com

Research in Obesity Modelsresearchgate.net

In preclinical models of obesity, OleA has shown promise in attenuating weight gain and reducing adipose tissue accumulation. Studies in rats fed high-fat diets have indicated that OleA supplementation can prevent body weight gain and decrease visceral fat mass. This effect is thought to be mediated through mechanisms such as enhancing the expression of thermogenic genes, promoting the browning of adipose tissue, and activating receptors like TRPA1 and TRPV1, which are involved in energy metabolism. OleA has also been shown to reduce plasma leptin levels and total abdominal adipose tissue weight in diet-induced obese rats. frontiersin.orgmedchemexpress.comresearchgate.netebi.ac.ukijmsdh.orgrevportcardiol.orgmdpi.com

Other Preclinical Research Avenues

Beyond metabolic disorders, OleA has been investigated for its protective effects in other preclinical contexts.

Protection Against Pesticide-Induced Cellular Toxicitydntb.gov.ua

Research has demonstrated that OleA can provide protection against pesticide-induced cellular toxicity. In in vitro studies using human keratinocytes, pretreatment with OleA was found to protect cells from the damaging effects of pesticides like oxadiazon (B1677825) (OXA) and imidacloprid (B1192907) (IMID). OleA helped maintain metabolic activity and mitochondrial function, and prevented reductions in histone acetylation, particularly of histone H3. This suggests that OleA may play a role in mitigating the adverse impacts of pesticide exposure on cellular health. mdpi.comnih.govresearchgate.netijpsonline.comdntb.gov.uaufrgs.br

Cardioprotective Investigations in Animal Modelsijpsonline.com

Oleuropein aglycone has exhibited cardioprotective effects in various animal models. Studies have indicated that OleA can attenuate heart failure progression by preventing reductions in cardiac function and antioxidant enzyme levels in rats with induced myocardial infarction. It has also shown cardioprotection against ischemic–reperfusion injuries by significantly reducing infarct size and improving cardiac function. These beneficial effects are often linked to OleA's potent antioxidant and anti-inflammatory properties, which help protect cardiac tissues from oxidative stress and damage. mdpi.comijpsonline.comthieme-connect.comrevportcardiol.orgresearchgate.netnih.govcaldic.comnih.govrevportcardiol.orgaging-us.comrevportcardiol.orgmdpi.comnih.gov

Molecular and Cellular Mechanisms of Action

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process responsible for degrading and recycling damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. OleA has demonstrated a significant capacity to induce and regulate this critical pathway.

Research indicates that OleA initiates autophagy by activating the Ca2+-CAMKKβ-AMPK signaling cascade researchgate.netnih.govnih.govfrontiersin.org. This process begins with OleA inducing a rapid release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum stores. The increased intracellular Ca2+ levels, in turn, activate Calcium/calmodulin-dependent protein kinase kinase beta (CAMKKβ). Activated CAMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell researchgate.netnih.govnih.gov. This activation of the Ca2+-CAMKKβ-AMPK axis is a crucial upstream event that triggers downstream autophagic processes nih.govfrontiersin.org.

The activation of AMPK by OleA plays a pivotal role in regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway researchgate.netnih.govnih.gov. AMPK acts as an inhibitor of mTOR, a central regulator of cell growth and metabolism. When activated, AMPK phosphorylates and inhibits mTOR complex 1 (mTORC1). mTORC1 normally suppresses autophagy initiation by inhibiting the Unc-51-like autophagy activating kinase 1 (ULK1) complex. Therefore, the inhibition of mTOR by AMPK, mediated by OleA, leads to the activation of ULK1 and subsequently promotes the initiation of autophagy nih.govnih.gov. Studies in OLE-fed animal models have shown decreased phospho-mTOR immunoreactivity and reduced levels of its substrate p70 S6K, correlating with enhanced phospho-AMPK levels, supporting this inhibitory mechanism researchgate.netnih.gov.

The induction of autophagy by OleA is evidenced by the modulation of key autophagic markers. Studies have reported an upregulation of Beclin-1 and an increased ratio of LC3-II to LC3-I (LC3-II/LC3-I) in cells treated with OleA researchgate.netnih.govnih.govplos.orgresearchgate.net. Beclin-1 is a critical protein for the initiation of autophagosome formation, while the LC3-II/LC3-I ratio serves as a direct indicator of autophagosome accumulation. Furthermore, OleA treatment has been associated with a downregulation of p62 (also known as sequestosome 1), a protein that links ubiquitizing proteins to the autophagosome for degradation researchgate.netnih.govresearchgate.net. The modulation of these markers collectively signifies an enhanced autophagic flux, indicating that the cellular machinery for protein and organelle clearance is actively engaged nih.govnih.gov.

Table 1: Oleuropein (B1677263) Aglycone Modulation of Autophagic Markers

| Autophagic Marker | Effect of Oleuropein Aglycone | Supporting Evidence |

| Beclin-1 | Upregulated | researchgate.netnih.govnih.govplos.orgresearchgate.net |

| LC3-II/LC3-I Ratio | Increased | researchgate.netnih.govplos.orgresearchgate.net |

| p62 (Sequestosome 1) | Downregulated | researchgate.netnih.govresearchgate.net |

| Autophagic Vacuoles | Increased | nih.gov |

| Autolysosome Formation | Increased | nih.gov |

Interference with Protein Misfolding and Aggregation

Beyond its role in autophagy, OleA directly interacts with misfolded proteins implicated in amyloid diseases, influencing their aggregation pathways and cellular toxicity.

Oleuropein aglycone has been shown to interfere with the formation and structure of amyloid aggregates, including those of transthyretin (TTR), amyloid-beta (Aβ), and β2-microglobulin (β2m) frontiersin.orgprimescholars.comucl.ac.uknih.govnih.govresearchgate.netnih.gov. Rather than solely preventing initial protein misfolding, OleA often acts by remodeling mature fibrils or stabilizing intermediate oligomeric species, rendering them less toxic primescholars.comucl.ac.ukresearchgate.netnih.gov. For instance, OleA has been observed to induce structural changes in amyloid aggregates, altering their supramolecular organization primescholars.comucl.ac.uk. In the context of Aβ1-42 aggregation, OleA prevents the growth of toxic oligomers and blocks their progression into mature fibrils by interacting with the peptide's N-terminus researchgate.netnih.gov. Similarly, it has been shown to counteract the growth of mature TTR fibrils primescholars.com.

A critical aspect of amyloid toxicity is the interaction of misfolded protein aggregates with cellular membranes, which can lead to loss of membrane fluidity and trigger downstream cytotoxic events primescholars.comucl.ac.uknih.gov. Oleuropein aglycone effectively reduces the cytotoxicity associated with amyloid aggregates by altering these interactions primescholars.comucl.ac.uknih.govresearchgate.netnih.gov. OleA modifies the surface properties of both the aggregates and the cell membranes, thereby decreasing the binding affinity between them ucl.ac.uknih.gov. This reduction in aggregate-membrane interaction is a key mechanism by which OleA confers cytoprotection, preventing the initiation of amyloid-mediated cytotoxicity ucl.ac.uknih.gov.

Table 2: Oleuropein Aglycone's Impact on Amyloid Aggregates and Membrane Interactions

| Target Protein/Peptide | Oleuropein Aglycone's Action on Aggregates | Effect on Aggregate-Membrane Interaction | Supporting Evidence |

| Transthyretin (TTR) | Counteracts mature fibril growth; remodels supramolecular structure | Reduces interaction with GM1 membranes | primescholars.com |

| β2-microglobulin (β2m) | Favors non-toxic aggregates; modifies conformational & biophysical properties | Reduces interaction with cell membranes | ucl.ac.uknih.gov |

| Amyloid-beta (Aβ1-42) | Prevents growth of toxic oligomers; blocks progression to mature fibrils | Reduces aggregate/membrane interaction | researchgate.netnih.gov |

Oleuropein Aglycone: Mechanisms of Action in Cellular and Molecular Pathways

Oleuropein aglycone (OA), a principal phenolic compound derived from the hydrolysis of oleuropein, is a significant bioactive constituent found in extra virgin olive oil (EVOO). Extensive research has illuminated its diverse molecular and cellular mechanisms of action, particularly its influence on protein conformation, epigenetic regulation, and receptor-mediated cellular processes. This article delves into these specific areas, providing a scientifically grounded overview of OA's multifaceted biological activities.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating oleuropein (B1677263) aglycone from complex mixtures. High-performance and ultra-high-performance liquid chromatography are the most prevalently used techniques due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the separation and quantification of oleuropein aglycone. nih.govresearchgate.net This technique allows for the monitoring of elution at multiple wavelengths, which aids in both identification and purity assessment of chromatographic peaks. The DAD acquires absorbance spectra for each peak, which can be compared to a known standard of oleuropein aglycone. mdpi.com

In practice, HPLC-DAD has been successfully applied to determine the concentration of oleuropein aglycone in extracts from various parts of the olive tree. For instance, analysis of Tunisian olive flower extracts during development showed that oleuropein aglycone was a predominant phenolic compound, with concentrations ranging from 1.158 to 3.746 g/kg. nih.gov The technique is also fundamental in quality control of extra virgin olive oils (EVOOs), where the presence and concentration of oleuropein aglycone and its derivatives are key quality markers. mdpi.comcore.ac.uk The separation is typically achieved using reverse-phase columns (e.g., C18) with a gradient elution involving an acidified water/methanol or water/acetonitrile mobile phase. mdpi.commdpi.com

Table 1: Example of HPLC-DAD Method Parameters for Oleuropein Aglycone Analysis This table is interactive. Click on headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent Technologies Model 1100 | mdpi.com |

| Column | C18 | frontiersin.org |

| Mobile Phase A | Water with 0.2% acetic acid | mdpi.com |

| Mobile Phase B | Methanol with 0.2% acetic acid | mdpi.com |

| Flow Rate | 0.7 mL/min | mdpi.com |

| Detection | Diode Array Detector (DAD) | mdpi.com |

| Wavelengths | Spectra acquired from 190–640 nm; monitoring at 278 nm and 339 nm | mdpi.com |

| Injection Volume | 1 µL | mdpi.com |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity, which is particularly advantageous for analyzing complex isomeric forms of oleuropein aglycone. researchgate.netacs.org UPLC systems operate at higher pressures, enabling more efficient separations.

UPLC is often coupled with mass spectrometry for comprehensive profiling of phenolic compounds in olive products. ucdavis.edu This combination, known as UPLC-MS, is powerful for both targeted and non-targeted analysis. For example, a UPLC method was developed for the rapid quantitation of oleuropein aglycone and other related phenolics in various types of commercial table olives, demonstrating the technique's ability to handle complex matrices and resolve multiple analytes efficiently. ucdavis.edu The use of UPLC can significantly reduce analysis time; for instance, methods have been developed that are 7.5 times shorter than traditional HPLC methods. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of oleuropein aglycone. When coupled with chromatographic systems (LC-MS or GC-MS), it provides a high degree of specificity and certainty in identification.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), particularly when linked with UPLC, is a premier technique for characterizing oleuropein aglycone. nih.govmdpi.com Its major advantage is the ability to provide high-resolution, accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. csic.es This high mass accuracy is crucial for distinguishing between isomeric compounds that have the same nominal mass, such as the various forms of oleuropein aglycone and its derivatives. thieme-connect.com

In analyses of olive leaf extracts and oils, UPLC-QTOF-MS has been used to identify multiple isomers of oleuropein aglycone. nih.govcsic.es The technique confirmed the presence of oleuropein aglycone isomers with a molecular ion peak [M+Na]⁺ at an m/z of 401.1172. nih.gov MS/MS fragmentation analysis further aids in structural confirmation. For instance, the deprotonated ion [M-H]⁻ of oleuropein aglycone at m/z 377 reveals characteristic fragment ions that confirm its identity. csic.esresearchgate.net

Table 2: UPLC-QTOF-MS Parameters for Oleuropein Aglycone Characterization This table is interactive. Click on headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 6540 UHD Accurate-Mass Q-TOF | frontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | frontiersin.orgcsic.es |

| Column | Poroshell 120, SB-C18 (50 × 2.1 mm, 2.7 µm) | frontiersin.org |

| Mobile Phase A | Aqueous solution (0.1% Formic Acid) | frontiersin.org |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | frontiersin.org |

| Flow Rate | 0.4 mL/min | frontiersin.org |

| Key Finding | Confirmed molecular ion [M+Na]⁺ at m/z 401.1172 | nih.gov |

| Key Finding | Identified deprotonated ion [M-H]⁻ at m/z 377.1241 | csic.es |

While liquid chromatography is more common for analyzing non-volatile and thermally labile compounds like oleuropein aglycone, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for identity and purity confirmation, typically after a derivatization step to increase volatility and thermal stability. A combined approach using semi-preparative HPLC for isolation followed by GC-MS for characterization has been reported for identifying the aldehydic and dialdehydic forms of oleuropein aglycone. mdpi.com This method can provide complementary structural information and confirm the identity of the compound isolated by HPLC. scispace.com However, the need for derivatization and the potential for thermal degradation make it a less direct method than LC-MS for this particular compound.

A significant challenge in metabolic studies is the accurate quantification of metabolites, including conjugates of oleuropein aglycone, for which pure analytical standards are often not commercially available. researchgate.netnih.gov To overcome this, a novel analytical approach has been developed that combines UV and MS detection to calculate a response factor for each metabolite. researchgate.netcsic.es

This method is based on calculating a response factor in QTOF-MS for each metabolite by comparing its quantification in both UV and MS detectors. nih.gov The approach uses biological samples, such as urine, that are rich in the metabolites of interest following the consumption of an olive-derived product. researchgate.net This strategy has enabled, for the first time, the quantification of oleuropein aglycone conjugates and their hydroxylated and hydrogenated derivatives in human plasma and urine. researchgate.netnih.gov By establishing a relative response factor, this technique allows for a more accurate estimation of metabolite concentrations than methods that rely on the calibration curve of a different, structurally related compound. unibo.itmdpi.com This innovative methodology is extensible to other phenolic metabolites and represents a valuable tool for bioavailability studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of oleuropein aglycone. It provides in-depth information about the molecular framework, including the connectivity of atoms and their spatial arrangement. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complexities of OA's structure. frontiersin.orgfrontiersin.org

1D and 2D NMR Techniques (e.g., TOCSY, COSY, NOE)

One-dimensional proton (¹H) NMR provides initial but crucial information on the chemical environment of hydrogen atoms within the molecule. emerypharma.com However, due to the complexity of the oleuropein aglycone structure and the presence of multiple isomers, 1D spectra can exhibit significant signal overlap. wikipedia.org To overcome this, 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.comoxinst.com This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons, helping to establish the spin systems within the molecule. emerypharma.comresearchgate.net

Total Correlation Spectroscopy (TOCSY) extends the capabilities of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. oxinst.com This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some are not directly coupled.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY) provides information about the spatial proximity of protons. rsc.org NOE cross-peaks indicate that two protons are close to each other in space, regardless of whether they are connected through chemical bonds. This is critical for determining the stereochemistry and three-dimensional conformation of oleuropein aglycone and its isomers. rsc.orgacs.org For instance, NOESY experiments, in combination with molecular dynamics calculations, have been instrumental in assigning the stereostructures of diastereoisomeric aglycones formed during enzymatic hydrolysis. researchgate.netrsc.org

NMR for Quantitative Analysis of Isomers

Quantitative NMR (qNMR) has emerged as a powerful tool for the direct measurement of oleuropein aglycone and its isomers in complex mixtures like olive oil, without the need for extensive sample purification or the use of identical standards. mdpi.comnih.govuoa.gr Specifically, ¹H NMR is utilized for the quantification of different secoiridoid derivatives, including the various aldehydic forms of oleuropein aglycone. nih.gov The method often relies on the integration of specific, well-resolved signals in the ¹H NMR spectrum, such as those from aldehydic protons. mdpi.com

Research has shown that the concentration of oleuropein aglycone isomers can vary significantly. nih.gov It has also been demonstrated through NMR that certain isomers, particularly the 5S,8S,9S aldehydic forms, can be artificially formed during chromatographic purification processes. nih.govuoa.gr This highlights the importance of in-situ analysis methods like qNMR for obtaining an accurate representation of the isomeric composition in the original sample. uoa.gr The identification of different diastereomers, such as (5S, 8R, 9S), (5S, 8S, 9S), and (5S, 8R, 9R), has been achieved through a combination of liquid chromatography and NMR techniques. frontiersin.orgfrontiersin.org

Biophysical Techniques for Protein-Ligand Interaction Studies

Understanding how oleuropein aglycone interacts with proteins is key to deciphering its biological activities. Various biophysical techniques are employed to study these interactions at a molecular level.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to monitor the binding of oleuropein aglycone to proteins. researchgate.net Changes in the intrinsic fluorescence of proteins, often from tryptophan residues, can indicate a binding event and provide information on the binding affinity and potential conformational changes induced by the ligand. researchgate.netucl.ac.uk For example, studies have shown that the interaction of oleuropein aglycone with proteins like α-synuclein and S100A9 can be monitored by observing the quenching of their intrinsic tryptophan fluorescence. researchgate.netunifi.it Furthermore, extrinsic fluorescent probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) can be used to detect changes in the surface hydrophobicity of a protein upon binding to oleuropein aglycone, providing further insight into the interaction. researchgate.net

Electron Microscopy for Aggregate Morphology Analysis (e.g., TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of protein aggregates and to assess the effect of oleuropein aglycone on the aggregation process. unifi.itresearchgate.net TEM allows for the direct observation of fibrillar structures, oligomers, and amorphous aggregates, providing qualitative and quantitative information on their size and shape. ucl.ac.ukresearchgate.net Studies have utilized TEM to demonstrate that oleuropein aglycone can interfere with the formation of amyloid fibrils of proteins like α-synuclein and Aβ peptide, often leading to the formation of non-toxic, off-pathway aggregates. unifi.itresearchgate.netacs.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into the interaction between oleuropein aglycone and its biological targets. rsc.org These techniques complement experimental data by predicting binding modes, identifying key interacting residues, and exploring the dynamic behavior of the complex over time.

MD simulations have been employed to study the self-assembly of amyloidogenic peptides, such as a fragment of the Tau protein, and how oleuropein aglycone can inhibit this process. nih.govacs.org These simulations reveal that oleuropein aglycone can interact with the peptide monomers through hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby preventing their aggregation into β-sheet-rich structures. nih.govacs.org Similarly, computational studies have investigated the mechanism by which oleuropein aglycone disrupts pre-formed amyloid-β fibrils, showing that it can penetrate the fibril structure and cause instability. rsc.org In the context of Parkinson's disease, MD simulations have shown that oleuropein aglycone can bind to α-synuclein, stabilizing its monomeric form and preventing the conformational changes that lead to toxic aggregation. tandfonline.com The binding free energy calculated from these simulations indicates a strong affinity between oleuropein aglycone and α-synuclein. tandfonline.com

Investigation of Oleuropein Aglycone Interaction with Lipid Bilayer Membranes

The interaction of oleuropein aglycone (OleA) with lipid bilayer membranes is a critical aspect of its biological activity, influenced by its significant hydrophobic character and high phospholipid/water partition coefficient. nih.govebi.ac.uk Molecular dynamics simulations and biophysical studies have been employed to elucidate the specifics of this interaction. These investigations reveal that OleA has the capacity to locate within and traverse cell membranes. nih.govucl.ac.uk

Research has shown that OleA's higher lipophilicity, compared to its glycosylated form oleuropein, facilitates better incorporation into the cell membrane. frontiersin.org Once there, it doesn't just passively reside; it actively remodels the cell membrane's surface properties. This alteration can interfere with the association between misfolded proteins and the membrane, a key early event in amyloid-related cytotoxicity. ucl.ac.uk

The precise location and molecular interactions of OleA within the membrane are dependent on the specific lipid composition of the bilayer. nih.govmdpi.com Studies using model membrane systems have demonstrated that OleA situates itself between the hydrocarbon acyl chains of phospholipids (B1166683). nih.govmdpi.com However, its depth of penetration varies. In a model system composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, OleA is found nearer to the membrane surface. nih.govebi.ac.ukmdpi.com Conversely, in a system containing POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), and cholesterol, it penetrates to a deeper position. nih.govebi.ac.ukmdpi.com This suggests specific interactions with certain phospholipids, with evidence pointing to a stronger interaction with negatively-charged phospholipids like POPG. nih.govebi.ac.uk This preferential location and interaction based on membrane composition could be a key determinant of its biological effects. nih.gov

Table 1: Location of Oleuropein Aglycone in Different Lipid Bilayer Models

| Model Membrane System | Predominant Location of Oleuropein Aglycone | Reference |

| POPC / Cholesterol | Near the membrane surface, among hydrocarbon acyl chains. | nih.govebi.ac.ukmdpi.com |

| POPC / POPG / Cholesterol | Deeper within the membrane, among hydrocarbon acyl chains. | nih.govebi.ac.ukmdpi.com |

Modeling Protein-Oleuropein Aglycone Binding and Conformational Dynamics

Molecular dynamics (MD) simulations have become a powerful tool for understanding the binding of oleuropein aglycone (OleA) to proteins and the subsequent changes in protein conformation. These computational models provide detailed insights into the mechanisms by which OleA interferes with the protein aggregation processes characteristic of several neurodegenerative diseases.